3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]
CAS No.:
Cat. No.: VC10851590
Molecular Formula: C10H8BrClN4O
Molecular Weight: 315.55 g/mol
* For research use only. Not for human or veterinary use.
![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone] -](/images/structure/VC10851590.png)
Specification
Molecular Formula | C10H8BrClN4O |
---|---|
Molecular Weight | 315.55 g/mol |
IUPAC Name | 4-[(4-bromo-3-chlorophenyl)diazenyl]-5-methyl-1,2-dihydropyrazol-3-one |
Standard InChI | InChI=1S/C10H8BrClN4O/c1-5-9(10(17)16-13-5)15-14-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H2,13,16,17) |
Standard InChI Key | KVELEOAYXWGCEU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)NN1)N=NC2=CC(=C(C=C2)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named 4-[(4-bromo-3-chlorophenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, reflecting its IUPAC designation. Its molecular formula, , corresponds to a molar mass of 315.55 g/mol . The hydrazone group () bridges the pyrazol-3-one ring and the halogenated aryl substituent, introducing conjugation that influences its electronic and spectroscopic properties .
Property | Value | Source Citation |
---|---|---|
CAS Number | 328025-81-6 | |
Molecular Formula | ||
Molar Mass | 315.55 g/mol | |
Key IR Absorptions | 1691 cm (C=O), 1600 cm (C=N) |
Synthetic Methodologies
Hydrazone Formation via Condensation Reactions
The synthesis of this compound typically involves the condensation of 3-methyl-1H-pyrazole-4,5-dione with 4-bromo-3-chlorophenylhydrazine. A representative procedure, adapted from Abdelhamid and Afifi (2010), involves refluxing equimolar quantities of the aldehyde precursor (e.g., 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde) with arylhydrazines in ethanol or toluene under acidic or basic catalysis . For instance, the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde phenylhydrazone with N-bromosuccinimide (NBS) in toluene yields brominated hydrazones, which are precursors to the target compound .
Purification and Characterization
Post-synthesis, the crude product is purified via recrystallization from acetic acid or ethanol, yielding yellow crystalline solids . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: the -NMR spectrum of analogous compounds displays signals at δ 2.42 ppm (singlet, 3H, methyl group) and δ 7.13–7.92 ppm (multiplet, aromatic protons) . Mass spectrometry further validates the molecular ion peak at m/z 315.55 .
Physicochemical Properties and Reactivity
Solubility and Stability
The compound’s solubility is influenced by its polar hydrazone group and nonpolar aryl substituent. It is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition temperatures above 200°C, consistent with thermally robust heterocyclic systems .
Tautomerism and Electronic Effects
The hydrazone moiety exhibits tautomerism, enabling equilibrium between the E- and Z-isomers. Density functional theory (DFT) calculations on similar compounds suggest that the Z-isomer is energetically favored due to intramolecular hydrogen bonding between the hydrazone NH and the pyrazole carbonyl oxygen . This tautomerism modulates the compound’s electronic absorption spectra, with values in the 300–350 nm range .
Research Applications and Biological Activity
Coordination Chemistry and Material Science
The hydrazone group serves as a polydentate ligand, enabling coordination to transition metals. For example, copper(II) complexes of analogous hydrazones exhibit enhanced catalytic activity in oxidation reactions . Such properties position this compound as a candidate for designing metal-organic frameworks (MOFs) or heterogeneous catalysts .
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